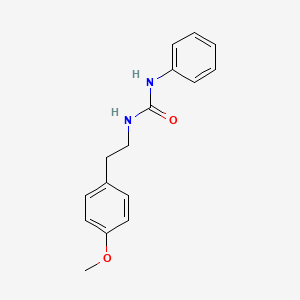

N-(4-METHOXYPHENETHYL)-N'-PHENYLUREA

CAS No.:

Cat. No.: VC11197128

Molecular Formula: C16H18N2O2

Molecular Weight: 270.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18N2O2 |

|---|---|

| Molecular Weight | 270.33 g/mol |

| IUPAC Name | 1-[2-(4-methoxyphenyl)ethyl]-3-phenylurea |

| Standard InChI | InChI=1S/C16H18N2O2/c1-20-15-9-7-13(8-10-15)11-12-17-16(19)18-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H2,17,18,19) |

| Standard InChI Key | OTRIQZDTRBQJBK-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2 |

| Canonical SMILES | COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is N-(4-methoxyphenethyl)-N'-phenylurea, reflecting its two substituents: a 4-methoxyphenethyl group (C₆H₄(OCH₃)-CH₂CH₂-) and a phenyl group (C₆H₅-) attached to the urea backbone (NHCONH). Its molecular formula is C₁₇H₂₀N₂O₂, with a molecular weight of 284.35 g/mol. The methoxy group (-OCH₃) at the para position of the phenethyl moiety introduces electron-donating effects, influencing the compound's reactivity and solubility .

Physicochemical Properties

While experimental data for this specific compound are unavailable, properties can be extrapolated from structurally similar urea derivatives (Table 1):

Table 1: Estimated Physicochemical Properties of N-(4-Methoxyphenethyl)-N'-Phenylurea

The methoxy group enhances solubility in solvents like methanol and dichloromethane while reducing water solubility compared to non-substituted analogs .

Synthetic Pathways and Optimization

General Urea Synthesis Strategies

Urea derivatives are typically synthesized via:

-

Reaction of amines with isocyanates:

This method is widely used for arylureas, as seen in the synthesis of N-(2-chloro-4-pyridyl)-N′-phenylurea .

-

Hofmann rearrangement of amides:

The reaction of amides with [bis(acetoxy)iodo]benzene in methanolic ammonia yields ureas, as demonstrated in phenylurea synthesis .

Proposed Synthesis of N-(4-Methoxyphenethyl)-N'-Phenylurea

Adapting the method from Franck et al. , a two-step approach is feasible:

Step 1: Synthesis of 4-Methoxyphenethylamine

-

Starting material: 4-methoxyphenethyl alcohol.

-

Conversion to amine via Gabriel synthesis or catalytic amination.

Step 2: Condensation with Phenyl Isocyanate

Reaction Conditions:

-

Solvent: Dichloromethane (DCM).

-

Temperature: Room temperature (20–25°C).

-

Catalyst: Triethylamine (optional).

Yield Optimization:

-

Excess phenyl isocyanate (1.2 equiv) improves conversion.

Purification:

-

Flash chromatography on silica gel (eluent: ethyl acetate/hexane 3:7).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.2–7.4 (m, 5H, phenyl-H).

-

δ 6.8–7.0 (m, 4H, methoxyphenyl-H).

-

δ 3.8 (s, 3H, -OCH₃).

-

δ 3.4 (t, 2H, -CH₂NH-).

-

δ 2.7 (t, 2H, -CH₂-C₆H₄-).

-

δ 6.2 (br s, 2H, -NH-).

-

-

¹³C NMR:

-

157.8 ppm (urea carbonyl).

-

55.1 ppm (-OCH₃).

-

Mass Spectrometry (MS)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume